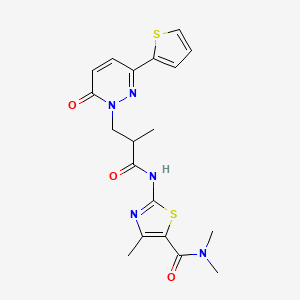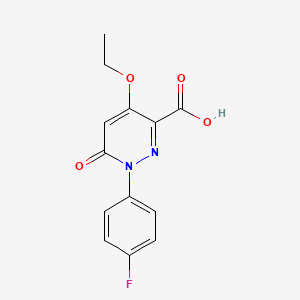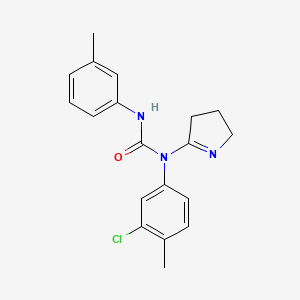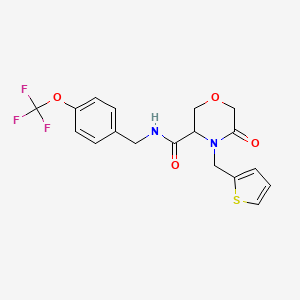
5-oxo-4-(thiophen-2-ylmethyl)-N-(4-(trifluoromethoxy)benzyl)morpholine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-oxo-4-(thiophen-2-ylmethyl)-N-(4-(trifluoromethoxy)benzyl)morpholine-3-carboxamide is a useful research compound. Its molecular formula is C18H17F3N2O4S and its molecular weight is 414.4. The purity is usually 95%.
BenchChem offers high-quality 5-oxo-4-(thiophen-2-ylmethyl)-N-(4-(trifluoromethoxy)benzyl)morpholine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-oxo-4-(thiophen-2-ylmethyl)-N-(4-(trifluoromethoxy)benzyl)morpholine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Novel Compound Synthesis
Researchers have developed methods for synthesizing new chemical structures by utilizing derivatives similar to the compound . These efforts aim to explore various heterocyclic compounds with potential pharmacological activities. For instance, Abu-Hashem et al. (2020) synthesized a range of new heterocyclic compounds demonstrating significant anti-inflammatory and analgesic activities, highlighting the versatility of such molecular frameworks in drug discovery (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Crystal Structure Analysis
Lu et al. (2017) conducted a study on the crystal structure of a closely related compound, revealing its potential in inhibiting cancer cell proliferation. This type of research is crucial for understanding the molecular interactions and mechanisms underlying the biological activities of compounds (Lu, Zhou, Xu, Yue, Ji, Zheng, & Jin, 2017).
Antimicrobial Activity
The exploration of antimicrobial properties is another significant area of research. For example, Desai, Dodiya, & Shihora (2011) synthesized a series of compounds evaluated for their in vitro antibacterial and antifungal activities, contributing to the search for new antimicrobial agents (Desai, Dodiya, & Shihora, 2011).
Biological Activity Evaluation
Investigating the biological activity of compounds is key to identifying potential therapeutic agents. Ji et al. (2018) synthesized a compound exhibiting distinct inhibitory capacity against cancer cell proliferation, underscoring the therapeutic potential of such molecules (Ji, Jin, Zhao, Zheng, Song, Ge, Liu, & Lu, 2018).
特性
IUPAC Name |
5-oxo-4-(thiophen-2-ylmethyl)-N-[[4-(trifluoromethoxy)phenyl]methyl]morpholine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N2O4S/c19-18(20,21)27-13-5-3-12(4-6-13)8-22-17(25)15-10-26-11-16(24)23(15)9-14-2-1-7-28-14/h1-7,15H,8-11H2,(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPEBNYFDGCDJMS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C(=O)CO1)CC2=CC=CS2)C(=O)NCC3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-oxo-4-(thiophen-2-ylmethyl)-N-(4-(trifluoromethoxy)benzyl)morpholine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

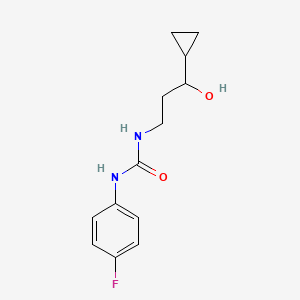
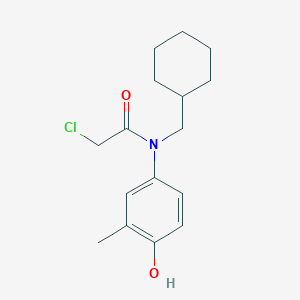
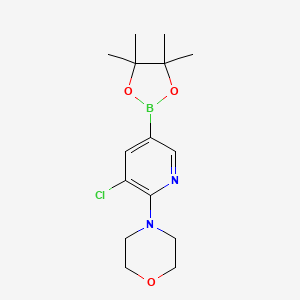
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2397678.png)

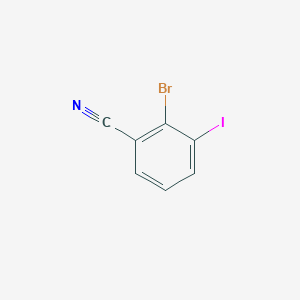
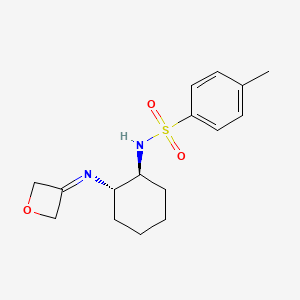
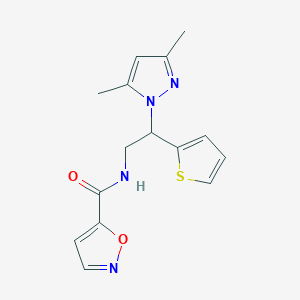
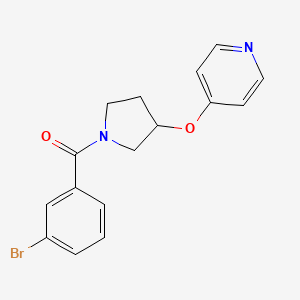
![N-{4-[4-(2,4-dimethylphenyl)-1,3-oxazol-2-yl]phenyl}-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide](/img/structure/B2397687.png)
